Fluoruro de perfluoro(4-metil-3,6-dioxaoct-7-eno)sulfonilo

Descripción general

Descripción

Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride is a colorless and transparent liquid under normal conditions. It is an important comonomer for organic fluorine materials, primarily used to introduce functional sulfonic acid groups into polymers . This compound is known for its stability and unique properties, making it valuable in various industrial and scientific applications.

Aplicaciones Científicas De Investigación

Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride has diverse applications in scientific research:

Mecanismo De Acción

Target of Action

It is known to be an important comonomer for organic fluorine materials .

Mode of Action

Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride is used as a reagent in the synthesis of novel perfluorinated vinyl ether containing sulfonimide functionality . It introduces the functional sulfonic acid group into the polymer .

Biochemical Pathways

The compound is involved in the emulsion polymerization of fluorine-containing acrylate . More than 95% of the fluorocarbon surfactants have been linked to the polymer chains by radical polymerization .

Pharmacokinetics

It is known to have a boiling point of 135°c and a density of 17 .

Result of Action

The result of the compound’s action is the creation of polymers with excellent environmental stability, low coefficient of friction water and oil repellency, biocompatibility, excellent thermal stability, chemical resistance, and low interfacial free energy .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, it is stored under argon and is moisture sensitive . It should be stored away from fire and heat sources, and avoid sunlight . The storage place must have good ventilation devices .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride can be synthesized through radical terpolymerizations involving perfluoro(8-cyano-5-methyl-3,6-dioxaoct-1-ene), vinylidene fluoride, and perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride . The hydrolysis of sulfonyl fluoride groups into sulfonic acid functions is achieved using potassium hydroxide or lithium carbonate under mild conditions .

Industrial Production Methods

Industrial production methods include the perfluoro rapid oxidation method or perfluoro hydrogenation method. These methods involve reacting perfluoroacetone and perfluoroalkyl sulfonyl chloride to obtain perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride .

Análisis De Reacciones Químicas

Types of Reactions

Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride undergoes various reactions, including:

Radical Polymerization: Used in the synthesis of fluorinated polymers.

Hydrolysis: Conversion of sulfonyl fluoride groups to sulfonic acid groups.

Common Reagents and Conditions

Potassium Hydroxide: Used for hydrolysis reactions.

Lithium Carbonate: Another reagent for hydrolysis under mild conditions.

Major Products Formed

Sulfonic Acid Functional Polymers: Formed through hydrolysis of sulfonyl fluoride groups.

Comparación Con Compuestos Similares

Similar Compounds

- Perfluoro(3-oxapent-4-ene)sulfonyl fluoride

- Perfluoro-2-(2-fluorosulfonylethoxy)propyl vinyl ether

- 2-Fluorosulfonyltetrafluoroethyl trifluorovinyl ether

Actividad Biológica

Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride (PFDSF) is a fluorinated compound that has garnered attention due to its unique chemical structure and potential biological interactions. This article explores the biological activity of PFDSF, summarizing existing research findings, potential health impacts, and relevant case studies.

Chemical Structure and Properties

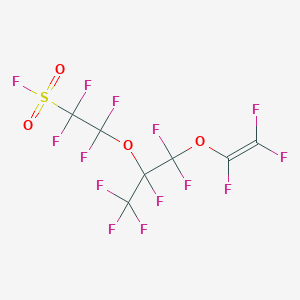

PFDSF is characterized by its perfluorinated chain and sulfonyl fluoride group, which contribute to its stability and reactivity. The molecular formula is , with a molecular weight of approximately 464.13 g/mol. Its structural features include:

- Perfluorinated backbone : Imparts high thermal and chemical stability.

- Sulfonyl fluoride functional group : Enhances reactivity with nucleophiles.

Biological Activity Overview

Research into the biological activity of PFDSF is limited but suggests several important interactions with biological systems:

- Toxicological Concerns : PFDSF and similar perfluoroalkyl substances (PFAS) have been associated with various health risks, including endocrine disruption and potential carcinogenic effects. Studies indicate that exposure to PFAS can lead to liver damage, immune system toxicity, and reproductive harm .

- Bioaccumulation : Due to its persistent nature, PFDSF may bioaccumulate in living organisms, raising concerns about long-term exposure effects. The biological half-life of PFAS compounds is significant, necessitating further studies on their environmental impact and human health risks .

- Mechanisms of Action : Compounds like PFDSF may interact with proteins and enzymes in biological pathways, potentially altering normal physiological functions. This can include modulation of lipid metabolism and hormone levels .

Case Study 1: Toxicological Assessment

A recent petition to the EPA highlighted the need for comprehensive testing on PFAS, including PFDSF, focusing on endpoints such as hormone disruption, liver damage, and developmental toxicity. The proposed studies include:

- 28-day repeated dose rodent toxicology studies .

- Multigenerational reproductive toxicity assessments .

- Carcinogenicity studies in rodent models .

These studies aim to elucidate the specific health impacts associated with PFDSF exposure.

Case Study 2: Environmental Impact

Research has shown that compounds structurally similar to PFDSF can persist in the environment and accumulate in wildlife. For instance, studies have documented elevated levels of PFAS in drinking water supplies linked to industrial discharges, prompting public health concerns .

Comparative Analysis of Similar Compounds

To better understand the implications of PFDSF's biological activity, a comparative analysis with related compounds reveals shared characteristics:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| Perfluoro(3,6-dioxa-4-methyl-octanesulfonic acid | C8F17O4S | Endocrine disruptor; persistent in environment |

| Perfluoroalkyl substances (general class) | Varies | Linked to cancer; immune system effects |

| Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride | C7F14O4S | Potentially toxic; needs further study |

Propiedades

IUPAC Name |

1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propan-2-yl]oxyethanesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7F14O4S/c8-1(9)2(10)24-5(15,16)3(11,4(12,13)14)25-6(17,18)7(19,20)26(21,22)23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTCQQCLZUOZFEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(F)F)(OC(C(C(F)(F)F)(OC(C(F)(F)S(=O)(=O)F)(F)F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7F14O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31176-89-3 | |

| Record name | Ethanesulfonyl fluoride, 2-[1-[difluoro[(1,2,2-trifluoroethenyl)oxy]methyl]-1,2,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoro-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31176-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3044596 | |

| Record name | Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Ethanesulfonyl fluoride, 2-[1-[difluoro[(1,2,2-trifluoroethenyl)oxy]methyl]-1,2,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

16090-14-5 | |

| Record name | 2-[1-[Difluoro[(1,2,2-trifluoroethenyl)oxy]methyl]-1,2,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoroethanesulfonyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16090-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | FS 141 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016090145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanesulfonyl fluoride, 2-[1-[difluoro[(1,2,2-trifluoroethenyl)oxy]methyl]-1,2,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,2,2-tetrafluoro-2-[1,2,2-trifluoro-1-(trifluoromethyl)-2-[(trifluorovinyl)oxy]ethoxy]ethanesulphonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.575 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLUORO(4-METHYL-3,6-DIOXAOCT-7-ENE)SULFONYL FLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M51955B972 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does PFSVE contribute to the performance of fuel cell membranes?

A: PFSVE is typically copolymerized with other monomers like vinylidene fluoride (VDF) to create membranes for PEMFCs [, , ]. These copolymers exhibit several desirable properties:

- High Oxygen Permeability: The presence of the dioxaoctane ring in PFSVE enhances oxygen permeability, crucial for efficient fuel cell operation [].

- Ionic Conductivity: The sulfonyl fluoride group in PFSVE can be readily hydrolyzed to a sulfonic acid group (-SO3H), which provides the membrane with proton conductivity [, ].

- Tunable Properties: By adjusting the ratio of PFSVE to other monomers, researchers can fine-tune the membrane's properties, such as ion exchange capacity, water uptake, and mechanical strength [].

Q2: What are the advantages of using PFSVE-based membranes over conventional Nafion membranes in fuel cells?

A2: Research indicates that PFSVE-based membranes offer distinct advantages over Nafion, a widely used perfluorinated sulfonic acid membrane:

- Enhanced Oxygen Transport: PFSVE-based membranes demonstrate significantly higher oxygen permeability compared to Nafion, particularly at high current densities. This results in reduced voltage losses and improved fuel cell performance [].

- Improved Durability: Studies show that PFSVE-based membranes exhibit enhanced durability compared to Nafion. In fuel cell testing, they display significantly lower voltage decay rates, indicating a longer operational lifespan [].

Q3: How does the structure of PFSVE influence its compatibility with other materials in fuel cell membranes?

A3: PFSVE's structure allows for versatile interactions within the polymer matrix:

- Compatibility with Hydrophobic Components: The perfluorinated nature of PFSVE ensures good compatibility with hydrophobic polymers like VDF, leading to homogenous membrane formation [].

- Crosslinking Capability: The incorporation of PFSVE with crosslinkable monomers like vinyltriethoxysilane (VTEOS) enables the formation of robust, interconnected networks within the membrane []. This enhances mechanical stability and improves the interface between different components, such as inorganic fillers and the polymer matrix.

Q4: Are there any known challenges or limitations associated with the use of PFSVE in fuel cell membranes?

A4: While PFSVE shows promise in fuel cell applications, some challenges remain:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.